1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-6-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-15-12-8-17(7-11(12)13(19)16(2)14(15)20)9-4-3-5-10(6-9)18(21)22/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYVFPWUORGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often optimized to increase yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to an amine group, leading to the formation of different derivatives.
Substitution: The methyl groups and the nitro group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides and bases.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Brominated or nitrated derivatives.
Scientific Research Applications
Synthesis of 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves one-pot multicomponent reactions. Recent studies have demonstrated effective methods for synthesizing these compounds using various starting materials and catalysts. For instance, a notable method involves the reaction of 1,3-dimethyl-6-amino-uracil with arylglyoxals and barbituric acid derivatives under mild conditions, yielding high product yields (73-95%) .
Key Synthetic Pathways
| Reactants | Catalyst | Conditions | Yield |
|---|---|---|---|
| 1,3-Dimethyl-6-amino-uracil + Aryl Glyoxals + Barbituric Acid | TBAB (5 mol%) | Ethanol at 50 °C | 73-95% |
The characterization of synthesized compounds is typically performed using techniques such as FT-IR and NMR spectroscopy to confirm the structure and purity of the products.
Anticancer Potential
Research has indicated that compounds like This compound exhibit promising anticancer properties. For example, derivatives of pyrrolo[2,3-d]pyrimidines have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines such as HepG2 cells . This suggests that similar derivatives may possess comparable biological activities.
Case Studies
In a recent study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives, compound 5k was noted for its ability to induce significant apoptotic activity in HepG2 liver cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Pharmaceutical Development
The unique chemical structure of This compound positions it as a candidate for drug development targeting various diseases. Its potential applications extend beyond oncology to include antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that affect cellular processes. The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in Pyrrolo[3,4-d]Pyrimidine-Dione Derivatives
The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-diones are highly dependent on substituent patterns. Below is a comparison of key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) at C5/C6 enhance electrophilic reactivity, facilitating intramolecular cyclization for polynuclear heterocycle synthesis .
- Amino groups (e.g., 2-aminophenyl at C6) introduce hydrogen-bonding capacity, which may influence target binding affinity .
Physicochemical and Spectroscopic Differences
- Solubility: Nitro-substituted derivatives (e.g., target compound) exhibit lower aqueous solubility compared to hydroxyl- or amino-substituted analogues (e.g., 3h in ).
- Spectroscopic Signatures :
Biological Activity
1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound belongs to the pyrrolopyrimidine class and features a nitrophenyl substituent that may influence its biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of substituted anilines with pyrimidine derivatives under controlled conditions. Common reagents include acetic acid and catalysts to facilitate the formation of the desired product .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimycobacterial Activity : Studies have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as enzyme modulation and interference with DNA replication .
- Antiviral Properties : Initial investigations suggest that it may possess antiviral capabilities, although further studies are required to elucidate these effects .
Antimycobacterial Activity
A series of derivatives based on the pyrrolopyrimidine structure were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. The most active compounds exhibited MIC values ranging from 0.78 µg/mL to 4.00 µg/mL. Molecular docking studies revealed high binding affinities to key bacterial enzymes, suggesting a mechanism of action that involves inhibition of bacterial growth .
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism includes the inhibition of specific kinases involved in cell cycle regulation. A notable study reported that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines .
The proposed mechanism involves the interaction of the compound with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA synthesis and repair.
- Receptor Modulation : It is hypothesized that the compound can bind to receptors involved in cell signaling pathways, altering their activity and leading to apoptosis in cancer cells .
Case Studies
Q & A
Basic: What are the standard synthetic routes for 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, and how are yields optimized?
The synthesis typically involves multi-step reactions starting with substituted pyrrolo-pyrimidine scaffolds. For example, coupling a nitroaryl group to the core structure via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization includes:
- Solvent selection : Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Catalytic systems : Pd-based catalysts for aryl coupling (e.g., Suzuki-Miyaura reactions) .
- Temperature control : Reflux conditions (e.g., 80–100°C) to drive reactions to completion .
Yields (often 50–90%) depend on purification methods like flash chromatography (silica gel, CHCl₃/MeOH gradients) and recrystallization from hexanes/ethyl acetate .
Basic: How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1,3-positions; nitroaryl protons at δ 7.0–8.5 ppm) .
- Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages .
- TLC : Monitor reaction progress using CHCl₃/MeOH mobile phases .
Advanced techniques like HRMS or X-ray crystallography (for crystalline derivatives) resolve ambiguities .
Basic: What solvents and conditions are suitable for solubility and stability studies?
- Solubility : The compound is typically soluble in DMSO, DMF, and partially in CHCl₃ (based on analogs in ).
- Stability : Assess via:
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Contradictions arise from tautomerism or dynamic effects. Strategies include:
- Deuterated solvents : Use DMSO-d₆ to observe exchangeable protons (e.g., NH groups) .
- Variable-temperature NMR : Identify conformational changes by cooling/heating the sample .
- Cross-validation : Compare HRMS and IR data to confirm functional groups .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition?
SAR studies involve:
- Substituent variation : Modify the nitroaryl or methyl groups and test inhibition against kinases (e.g., EGFR, VEGFR).
- Biological assays : Measure IC₅₀ values using enzymatic assays (e.g., ATP competition) .
- Molecular docking : Correlate substituent positions (e.g., 3-nitrophenyl) with binding affinity to kinase active sites .
Advanced: How can regioselectivity challenges during nitroaryl substitution be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 6-position .
- Microwave-assisted synthesis : Enhance regioselectivity via controlled heating .
- Computational modeling : Predict reactive sites using DFT calculations .
Advanced: What analytical methods validate purity for in vitro biological testing?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5%) .
- Elemental analysis : Ensure stoichiometric consistency (e.g., C: ±0.3% deviation) .
- Chiral chromatography : For enantiomerically pure derivatives, if applicable .
Advanced: How does the nitro group influence photostability and redox properties?
- Photodegradation studies : Expose to UV light (254 nm) and monitor decomposition via HPLC .
- Cyclic voltammetry : Measure reduction potentials of the nitro group to assess redox activity (e.g., −0.5 to −1.0 V vs. Ag/AgCl) .
Basic: What are the recommended storage conditions for long-term stability?
- Temperature : Store at −20°C in amber vials to prevent light-induced degradation.
- Atmosphere : Under inert gas (N₂/Ar) to avoid oxidation .
Advanced: How do steric and electronic effects of the 3-nitrophenyl group impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
